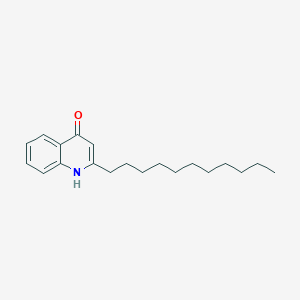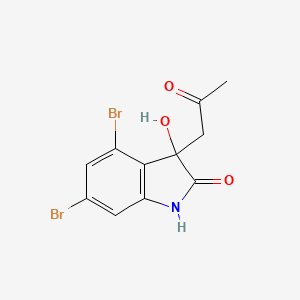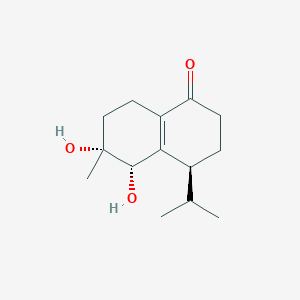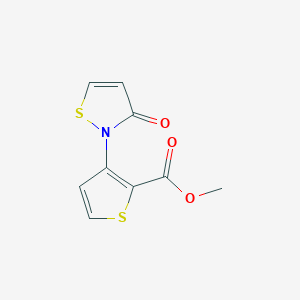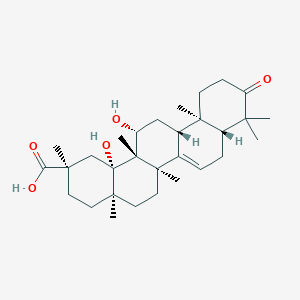
2,5-Pyrrolidinedione, 3-(2-decenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Pyrrolidinedione, 3-(2-decenyl)-: is a chemical compound belonging to the class of pyrrolidinediones. It is a yellowish-white crystalline solid that is soluble in water and organic solvents. This compound exhibits various biological activities, including antifungal, antibacterial, and antitumor properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-(2-decenyl)- typically involves the reaction of a suitable decenyl precursor with a pyrrolidinedione derivative under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,5-Pyrrolidinedione, 3-(2-decenyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Pyrrolidinedione, 3-(2-decenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,5-Pyrrolidinedione, 3-(2-decenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activities, such as antifungal, antibacterial, and antitumor properties, make it a valuable tool in biological research.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,5-Pyrrolidinedione, 3-(2-decenyl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinimide: A related compound with similar structural features but different biological activities.
N-Hydroxysuccinimide: Another similar compound used in various chemical reactions and applications.
Maleimide: A compound with a similar core structure but distinct reactivity and applications.
Uniqueness
2,5-Pyrrolidinedione, 3-(2-decenyl)- is unique due to its specific decenyl substitution, which imparts distinct biological activities and chemical reactivity compared to other pyrrolidinedione derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
3-[(E)-dec-2-enyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-3-4-5-6-7-8-9-10-12-11-13(16)15-14(12)17/h8-9,12H,2-7,10-11H2,1H3,(H,15,16,17)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEMIKDTGXTWPK-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCC1CC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CC1CC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137757-09-6 |
Source


|
| Record name | SD 217595 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137757096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
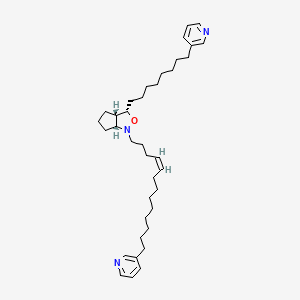
![2,2-dimethylpropanoyloxymethyl (5R,6S)-3-[[(2-amino-2-oxoethyl)-methylamino]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1249410.png)
![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249413.png)
![1-Benzoyl-3-cyanopyrrolo[1,2-a]quinoline](/img/structure/B1249415.png)
